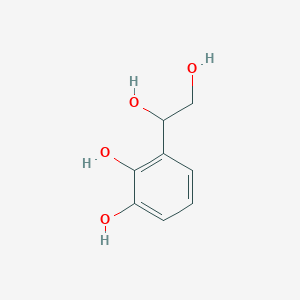

3-(1,2-Dihydroxyethyl)benzene-1,2-diol

Description

3-(1,2-Dihydroxyethyl)benzene-1,2-diol (C₈H₁₀O₄, molecular weight: 170.16 g/mol) is a catechol derivative featuring a 1,2-dihydroxyethyl substituent at the third position of the benzene ring. The dihydroxyethyl group enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from other catechol derivatives with alkyl, acyl, or aromatic substituents .

Properties

CAS No. |

67503-48-4 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

3-(1,2-dihydroxyethyl)benzene-1,2-diol |

InChI |

InChI=1S/C8H10O4/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,9-12H,4H2 |

InChI Key |

SREMSBOBEXCXNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C(CO)O |

Origin of Product |

United States |

Preparation Methods

Hydroxylation of Aromatic Precursors

Catalytic Hydroxylation: A common approach involves the hydroxylation of aromatic compounds using oxidizing agents such as hydrogen peroxide in the presence of catalysts (e.g., transition metal catalysts). This method introduces hydroxyl groups onto the aromatic ring and side chains, enabling the formation of dihydroxyethyl substitutions.

Oxidative Ring-Opening and Substitution: Some synthetic routes start from nitro or amino-substituted aromatic precursors. For example, ring-opening reactions of lactam derivatives like 5-nitroisatin under alkaline conditions (using sodium hydroxide, potassium hydroxide, or lithium hydroxide), followed by reduction steps (borane reduction and catalytic hydrogenation), yield hydroxylated aromatic compounds with dihydroxyethyl side chains.

Multi-Step Synthesis from Protected Intermediates

Protection and deprotection strategies are often employed to control the regioselectivity of hydroxylation and substitution reactions. Starting from protected hydroxyalkyl anilines, nitration, deprotection, and subsequent transformations of amino groups into hydroxyl groups can afford the target compound.

Lewis acid-catalyzed alkylation reactions involving acylated acyclic nucleosides and related intermediates have been reported to efficiently introduce branched hemiacetal or dihydroxyethyl groups onto aromatic systems. For example, reactions with 2-bromomethyl-1,3-dioxolane and acetic anhydride in the presence of Lewis acids such as tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate (TMSOTf) have shown high regioselectivity and yields.

Oxidative Dihydroxylation of Vinyl Derivatives

- Another approach involves preparing vinyl-substituted aromatic precursors followed by dihydroxylation using osmium tetroxide (OsO4) and co-oxidants like N-methylmorpholine N-oxide (NMO). This method converts vinyl groups into 1,2-dihydroxyethyl substituents with high efficiency and selectivity.

The compound exhibits characteristic proton NMR signals corresponding to aromatic protons and hydroxylated side chains. For example, multiplets in the 3.1–4.9 ppm range correspond to the dihydroxyethyl protons, while aromatic protons appear around 6.2–6.6 ppm.

Mass spectrometry confirms the molecular ion peak consistent with a molecular weight of 170 g/mol.

Purity of synthesized compounds typically exceeds 95% as confirmed by chromatographic methods.

The synthetic routes involving ring-opening of 5-nitroisatin followed by reduction steps offer a commercially feasible and relatively straightforward method for preparing 3-(1,2-Dihydroxyethyl)benzene-1,2-diol and related compounds.

Hydroxylation using hydrogen peroxide and catalytic systems is a common and green chemistry approach but may require optimization for selectivity and yield.

Lewis acid-catalyzed alkylation methods provide high regioselectivity and yields but involve the use of moisture-sensitive reagents and require careful control of reaction conditions.

The osmium tetroxide-mediated dihydroxylation of vinyl precursors is highly selective but involves toxic reagents and may have scalability limitations.

The preparation of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol involves diverse synthetic strategies ranging from catalytic hydroxylation, ring-opening and reduction of lactam precursors, to Lewis acid-catalyzed alkylation and oxidative dihydroxylation of vinyl derivatives. Each method offers distinct advantages and limitations regarding yield, selectivity, cost, and scalability. The choice of method depends on the availability of starting materials, desired purity, and application requirements.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dihydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form catechols.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a base.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Quinones.

Reduction: Catechols.

Substitution: Halogenated derivatives of dihydroxybenzenes.

Scientific Research Applications

3-(1,2-Dihydroxyethyl)benzene-1,2-diol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its role in enzymatic reactions and metabolic pathways.

Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.

Industry: Used in the production of polymers, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol involves its ability to donate hydrogen atoms from its hydroxyl groups, making it an effective antioxidant. It can neutralize free radicals and prevent oxidative damage to cells and tissues. The compound interacts with molecular targets such as enzymes and proteins involved in oxidative stress pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below highlights key differences in substituents, molecular weights, and hydrophobicity (logP) among 3-(1,2-dihydroxyethyl)benzene-1,2-diol and its analogs:

*logP values estimated using computational tools (e.g., ChemAxon).

Key Observations :

- Hydrophilicity : The dihydroxyethyl group in the target compound lowers logP compared to alkyl or aromatic substituents, enhancing solubility in polar solvents.

- Steric Effects : Bulky substituents (e.g., 10-phenyldecyl in Thitsiol) reduce membrane permeability but improve binding to hydrophobic targets .

Antioxidant and Anti-inflammatory Effects

- Target Compound Derivatives: Acylated derivatives (e.g., 4-(1,2-di(butanoyloxy)ethyl)benzene-1,2-diol) exhibit ROS-scavenging activity but reduced anti-inflammatory effects compared to parent compounds due to steric hindrance .

- Hydroxytyrosol Analogs: 3,4-Dihydroxyphenylglycol derivatives show potent COX-2 and iNOS inhibition, highlighting the role of hydroxyl group positioning in modulating inflammation .

- Schiff Bases : Metal complexes (e.g., Zn²⁺/Co²⁺ with HL1/HL2) demonstrate enhanced antioxidant capacity via redox-active metal centers .

Antimicrobial and Antifungal Activity

- Thitsiol 16 : Acts as a contact allergen in lacquer trees but lacks direct antimicrobial activity .

- 4-(3-Hydroxybutan-2-yl)-3-methylbenzene-1,2-diol () : Exhibits activity against methicillin-resistant Staphylococcus aureus (MRSA), likely due to hydroxyl group interactions with bacterial membranes .

- Geranyl-Substituted Catechols (): Show antifungal activity against Candida albicans, attributed to membrane disruption by the terpenoid chain .

Biological Activity

3-(1,2-Dihydroxyethyl)benzene-1,2-diol, also known as 3,4-dihydroxyphenylglycol, is a compound belonging to the catechol family. This article explores its biological activities, mechanisms of action, and relevant research findings.

Molecular Structure and Characteristics:

- IUPAC Name: 3-(1,2-Dihydroxyethyl)benzene-1,2-diol

- Molecular Formula: C8H10O4

- Molecular Weight: 170.165 g/mol

- CAS Number: 28822-73-3

- Physical State: Solid

- Melting Point: 130 - 132 °C

3-(1,2-Dihydroxyethyl)benzene-1,2-diol exhibits various biological activities primarily through its interaction with cellular enzymes and receptors. Its catechol structure allows it to participate in redox reactions and chelate metal ions, influencing several biochemical pathways.

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases such as cancer and neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that 3-(1,2-Dihydroxyethyl)benzene-1,2-diol can protect neuronal cells from apoptosis induced by oxidative stress. It modulates signaling pathways related to cell survival and apoptosis, particularly in the context of neurodegenerative diseases .

Cardiovascular Benefits

The compound has been investigated for its potential cardiovascular benefits. It appears to improve endothelial function and reduce inflammation in vascular tissues. These effects may contribute to a decreased risk of atherosclerosis and other cardiovascular diseases .

Case Studies and Experimental Evidence

-

Antioxidant Studies:

- In vitro studies demonstrated that 3-(1,2-Dihydroxyethyl)benzene-1,2-diol significantly reduced reactive oxygen species (ROS) levels in cultured human endothelial cells.

- The compound's ability to enhance the activity of endogenous antioxidant enzymes was also noted.

-

Neuroprotection:

- In animal models of Parkinson's disease, administration of this compound resulted in reduced neuroinflammation and improved motor functions.

- Mechanistic studies revealed that it inhibited the activation of pro-apoptotic pathways while promoting survival signaling cascades.

-

Cardiovascular Research:

- Clinical trials indicated that patients receiving supplementation with this compound showed improved markers of endothelial function compared to placebo groups.

- The anti-inflammatory effects observed in vascular tissues suggest a potential therapeutic role in managing hypertension and related conditions.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-(1,2-Dihydroxyethyl)benzene-1,2-diol | C8H10O4 | Antioxidant, neuroprotective |

| 3-Methyl-benzene-1,2-diol | C7H8O2 | Antioxidant |

| 4-Hydroxyphenylglycol | C8H10O4 | Antioxidant, potential anti-inflammatory |

Q & A

Q. Key Considerations :

- Purification via slow evaporation yields crystals suitable for X-ray diffraction .

- Monitor reaction progress using FT-IR for characteristic peaks (e.g., C=N stretch at ~1617 cm⁻¹, OH stretch at ~3311 cm⁻¹) .

How can computational methods elucidate the reactivity and catalytic mechanisms of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol?

Advanced Research Question

Density Functional Theory (DFT) studies are critical for predicting electronic properties and reaction pathways:

- Mechanistic insights : Model interactions between the compound and catalytic surfaces (e.g., CuNPs/TiO₂) to simulate activation of alkynes or thiols .

- Solvent effects : Compare gas-phase and solvent-phase (e.g., aqueous) properties to assess stability and reactivity .

Q. Methodology :

- Use software like Gaussian or ORCA to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO).

- Validate computational results with experimental kinetics data (e.g., turnover frequency in hydrothiolation reactions) .

What experimental strategies are employed to assess the genotoxicity of benzene-1,2-diol derivatives?

Advanced Research Question

Genotoxicity evaluations follow standardized protocols due to structural alerts:

- In vitro assays : Ames test (bacterial reverse mutation) and micronucleus assays to detect DNA damage .

- In vivo models : Oral exposure studies in rodents to measure chromosomal aberrations or gene mutations .

Q. Key Findings :

- EFSA classifies benzene-1,2-diol derivatives as "Muta 2" (mutagenic concern) based on exceeding TTC thresholds for DNA-reactive mutagens .

How can researchers evaluate the biological activity of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol in neurochemical pathways?

Basic Research Question

Focus on its role as a norepinephrine metabolite:

Q. Advanced Extension :

- Use LC-MS/MS to track metabolic conversion in vivo and correlate with neurotransmitter levels (e.g., norepinephrine in plasma) .

What strategies enhance the bioactivity of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol through metal complexation?

Advanced Research Question

Schiff base-metal complexes improve pharmacological properties:

- Synthesis : React the compound with Zn(II) or Co(II) salts in methanol to form octahedral complexes .

- Bioactivity screening :

Table 1 : Example Bioactivity Data for Zn(II) Complexes

| Activity | Assay Type | Result (IC₅₀/Zone Inhibition) | Reference |

|---|---|---|---|

| Alkaline Phosphatase Inhibition | Spectrophotometric | 12.5 µM | |

| Antibacterial (E. coli) | Disc Diffusion | 18 mm |

How do structural modifications influence the antioxidant capacity of benzene-1,2-diol derivatives?

Advanced Research Question

Modify the dihydroxyethyl side chain to optimize radical scavenging:

Q. Experimental Design :

- Use UV-Vis spectroscopy to quantify DPPH radical reduction at 517 nm .

What crystallographic techniques are used to resolve the structure of 3-(1,2-Dihydroxyethyl)benzene-1,2-diol derivatives?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

Q. Key Parameters :

- Monoclinic systems (e.g., space group P21/n) with Z = 4 and β angles ~106° are common .

How are in silico tools applied to predict the ADMET properties of benzene-1,2-diol derivatives?

Advanced Research Question

Leverage computational ADMET profiling:

- Software : SwissADME or ADMETLab to predict bioavailability, blood-brain barrier permeability, and hepatic toxicity.

- Genotoxicity alerts : Use Derek Nexus to identify structural alerts (e.g., catechol moiety) linked to mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.